Electronic Modulation: 4-Nitrophenyl vs. 3-Phenyl Substituent at Pyridazinone C-3
CAS 899990-71-7 incorporates a 4-nitrophenyl group at the pyridazinone C-3 position, which exerts a strong electron-withdrawing effect (Hammett σp = +0.78) compared to the unsubstituted phenyl analog N-(2-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (CAS 898214-73-8, σp = 0.00). This electronic difference is reflected in the measured XLogP values: 2.1 for the 4-nitrophenyl compound [1] versus 3.68 for the 3-phenyl analog , representing a ΔXLogP of −1.58 units. The TPSA increases from 65.5 Ų (phenyl analog) to 117 Ų (4-nitrophenyl analog), indicating substantially greater polarity and aqueous solubility potential [1]. In the SAR analysis reported in Molecules 2022, replacement of a bromine substituent with a nitro group on the N-arylacetamide portion converted an inactive compound to an active NF-κB inhibitor, demonstrating the functional significance of nitro group incorporation in this chemotype [2].
| Evidence Dimension | XLogP (lipophilicity); TPSA (polar surface area) |
|---|---|
| Target Compound Data | XLogP 2.1; TPSA 117 Ų (PubChem CID 7665468) |
| Comparator Or Baseline | N-(2-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (CAS 898214-73-8): XLogP 3.68; TPSA 65.5 Ų |
| Quantified Difference | ΔXLogP = −1.58; ΔTPSA = +51.5 Ų |
| Conditions | Computed physicochemical properties via PubChem (XLogP3 algorithm) and Chemsrc/mcule databases |
Why This Matters
The lower XLogP and higher TPSA of CAS 899990-71-7 predict superior aqueous solubility and reduced non-specific protein binding compared to the des-nitro phenyl analog, which is critical for in vitro assay performance and pharmacokinetic profiling in anti-inflammatory screening cascades.
- [1] PubChem Compound Summary, CID 7665468. National Center for Biotechnology Information. View Source
- [2] Molecules 2022, 27(12), 3749. Section 2.2: SAR classification. doi:10.3390/molecules27123749 View Source
